molecular formula C6H3ClFNO2 B7768027 1-Chloro-2-fluoro-3-nitrobenzene CAS No. 70572-60-0

1-Chloro-2-fluoro-3-nitrobenzene

Cat. No. B7768027
CAS RN: 70572-60-0
M. Wt: 175.54 g/mol
InChI Key: RBAHXNSORRGCQA-UHFFFAOYSA-N
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Patent
US05492875

Procedure details

57.6 g (0.3 mol) of 2,3-dichloronitrobenzene and 13.9 g (0.24 mol) of potassium fluoride were introduced into a 100 ml flange flask and fitted with a reflux condenser and blade stirrer and stirred at 150° C. for 2 hours (no reaction). The reaction suspension was heated to 190° C. and stirred for a further 4 hours at this temperature. Amount of 3-chloro-2-fluoronitrobenzene formed: after 2 hours: 1 GC area-%. after 8 hours: 8 GC area-%.
Quantity
57.6 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[F-:12].[K+]>>[Cl:8][C:7]1[C:2]([F:12])=[C:3]([N+:9]([O-:11])=[O:10])[CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
57.6 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)[N+](=O)[O-]
Name
Quantity
13.9 g
Type
reactant
Smiles
[F-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
stirred at 150° C. for 2 hours (
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a reflux condenser and blade stirrer
CUSTOM
Type
CUSTOM
Details
no reaction)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction suspension was heated to 190° C.
STIRRING
Type
STIRRING
Details
stirred for a further 4 hours at this temperature
Duration
4 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)[N+](=O)[O-])F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05492875

Procedure details

57.6 g (0.3 mol) of 2,3-dichloronitrobenzene and 13.9 g (0.24 mol) of potassium fluoride were introduced into a 100 ml flange flask and fitted with a reflux condenser and blade stirrer and stirred at 150° C. for 2 hours (no reaction). The reaction suspension was heated to 190° C. and stirred for a further 4 hours at this temperature. Amount of 3-chloro-2-fluoronitrobenzene formed: after 2 hours: 1 GC area-%. after 8 hours: 8 GC area-%.
Quantity
57.6 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[F-:12].[K+]>>[Cl:8][C:7]1[C:2]([F:12])=[C:3]([N+:9]([O-:11])=[O:10])[CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
57.6 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)[N+](=O)[O-]
Name
Quantity
13.9 g
Type
reactant
Smiles
[F-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
stirred at 150° C. for 2 hours (
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a reflux condenser and blade stirrer
CUSTOM
Type
CUSTOM
Details
no reaction)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction suspension was heated to 190° C.
STIRRING
Type
STIRRING
Details
stirred for a further 4 hours at this temperature
Duration
4 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)[N+](=O)[O-])F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.